molecular formula C7H14ClNO2 B3031175 (S)-ethyl pyrrolidine-3-carboxylate hydrochloride CAS No. 1807350-91-9

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B3031175
CAS No.: 1807350-91-9
M. Wt: 179.64
InChI Key: AYYKCALHTPKNOI-RGMNGODLSA-N
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Description

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride typically involves the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-ethyl pyrrolidine-3-carboxylate hydrochloride include:

  • (S)-pyrrolidine-3-carboxylic acid
  • (S)-methyl pyrrolidine-3-carboxylate
  • (S)-benzyl pyrrolidine-3-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its specific ethyl group substitution, which can influence its chemical reactivity, biological activity, and overall properties. This unique substitution pattern can make it more suitable for certain applications compared to its analogs.

Biological Activity

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of the Compound

This compound is classified as a pyrrolidine derivative. Its synthesis typically involves enantioselective reactions, which allow for the production of highly enantiomerically enriched derivatives. The compound is utilized in various applications, including organic synthesis, medicinal chemistry, and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets through various biochemical pathways, leading to observed biological effects. Notably, the compound has been investigated for its potential therapeutic roles, including:

  • Enzyme Inhibition : It has been shown to inhibit certain viral neuraminidases, which are critical for viral replication .
  • Protein-Ligand Interactions : The compound serves as a tool for studying enzyme mechanisms and protein interactions, contributing to our understanding of biochemical pathways.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. A study focusing on novel amino acid inhibitors found that compounds similar to this pyrrolidine derivative effectively inhibited influenza virus neuraminidase. The kinetic mechanisms of inhibition were characterized using high-performance liquid chromatography assays, revealing significant inhibition rates against different strains of the virus .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Similar pyrrolidine derivatives have shown effectiveness against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. This highlights the potential for this compound to be further explored as a candidate for developing new antimicrobial agents .

Case Study 1: Influenza Virus Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit the cytopathogenic effects of influenza viruses in cell cultures. Results indicated that the compound significantly reduced viral replication rates, demonstrating its potential as an antiviral agent. The 50% effective concentration (EC50) was calculated using regression analysis, providing quantitative data on its efficacy .

Case Study 2: Anticancer Activity

Recent studies have explored the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound were tested against A549 human pulmonary cancer cells. Results indicated that certain modifications enhanced their anticancer activity, suggesting that this class of compounds could be developed into novel cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(S)-Pyrrolidine-3-carboxylic acidAntiviralNeuraminidase inhibition
(S)-Methyl pyrrolidine-3-carboxylateAntimicrobialProtein-ligand interaction
(S)-Benzyl pyrrolidine-3-carboxylateAnticancerInduction of apoptosis

This table summarizes the biological activities and mechanisms of action associated with compounds similar to this compound.

Properties

IUPAC Name

ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKCALHTPKNOI-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807350-91-9
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807350-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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